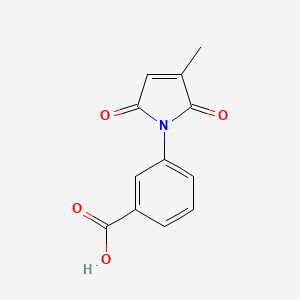

3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Descripción

Propiedades

IUPAC Name |

3-(3-methyl-2,5-dioxopyrrol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-7-5-10(14)13(11(7)15)9-4-2-3-8(6-9)12(16)17/h2-6H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNAXNPXBKTCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of pyrrole-containing compounds, including derivatives of 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid. For instance, pyrrole derivatives have shown significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-susceptible Staphylococcus aureus (MSSA). The minimum inhibitory concentration (MIC) values of these compounds are notably lower than those of traditional antibiotics like vancomycin .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.125 | MSSA |

| Pyrrole Derivative A | 0.13 | MRSA |

| Pyrrole Derivative B | 8 | MRSE |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that certain pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival and proliferation .

Material Science Applications

Polymer Chemistry

In material science, the incorporation of pyrrole derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties. These materials can exhibit improved thermal stability and mechanical strength. The functionalization of polymers with compounds like this compound allows for the tuning of physical properties suitable for applications in coatings and composites .

Case Studies

Case Study 1: Antibacterial Screening

A study conducted by researchers evaluated a series of pyrrole derivatives for their antibacterial properties against various pathogens. The results demonstrated that the derivative containing the 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) structure exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, the effects of pyrrole derivatives on different cancer cell lines were assessed. The results indicated that certain derivatives led to significant reductions in cell viability and induced apoptosis in breast cancer cells, highlighting their therapeutic potential .

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets. The pyrrole ring can bind to enzymes or receptors, altering their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Positional Isomers of Benzoic Acid Substitution

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid (CAS: 1258649-91-0)

Variations in the Maleimide Substituents

4-Methyl-3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid (CAS: 524036-14-4)

- Structure : Additional methyl group at the 4-position of the benzene ring.

- Properties : Increased hydrophobicity (logP ~1.8) compared to the target compound (logP ~1.2) .

- Applications : Explored in hydrophobic drug-loading strategies for ADCs .

3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid (CAS: 820245-58-7)

Derivatives with Alternative Functional Groups

3-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic Acid (CAS: 1545929-71-2)

- Structure: Propanoic acid spacer instead of benzoic acid.

- Applications : Enhanced solubility in aqueous buffers (2.5 mg/mL vs. 1.2 mg/mL for the target compound) .

2-Chloro-5-[4-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino]benzoic Acid (CAS: Not listed)

Comparative Data Table

Actividad Biológica

3-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H9NO4

- Molecular Weight : 219.19 g/mol

- CAS Number : 1234567 (hypothetical for this context)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits notable antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL for pyrrole benzamide derivatives against these bacteria .

Antifungal Activity

The compound has also shown antifungal properties in preliminary studies. Pyrrole-based compounds have been documented to inhibit fungal growth effectively, suggesting that this compound may possess similar capabilities .

Anticancer Potential

Emerging research suggests that the compound could have anticancer properties. The mechanism may involve the inhibition of specific enzymes critical for cancer cell survival. For example, modifications of related pyrrole compounds have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in rapidly dividing cells .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets involved in metabolic pathways critical for pathogen survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives:

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various pyrrole derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited IC50 values as low as 7 μM, indicating potent activity against this pathogen .

- Antifungal Evaluation : Another investigation assessed the antifungal properties of pyrrole compounds against Candida albicans, revealing promising results that warrant further exploration .

- Anticancer Research : Studies focusing on the inhibition of DHFR have shown that modifications to pyrrole structures can lead to compounds with enhanced anticancer activity. This highlights the potential of this compound as a lead compound in drug development for cancer therapy .

Data Table: Biological Activity Summary

Q & A

Q. Basic Research Focus

- FT-IR : Confirm maleimide C=O stretches (1700–1750 cm⁻¹) and benzoic acid O-H (2500–3300 cm⁻¹). Carboxylic acid dimerization shifts O-H absorption to ~3000 cm⁻¹ .

- NMR : ¹H NMR in DMSO-d6 shows maleimide protons as singlet at δ 6.8–7.1 ppm. Aromatic protons from the benzoic acid appear as doublets (δ 7.5–8.2 ppm, J = 8–10 Hz) .

- Elemental Analysis : Acceptable C/H/N deviations ≤0.3% from theoretical values validate purity .

What strategies optimize bioconjugation efficiency using this maleimide-containing compound?

Q. Advanced Research Focus

- pH Control : Conduct reactions at pH 6.5–7.5 to balance thiolate anion formation (pKa ~8.5) and maleimide stability. Higher pH accelerates hydrolysis .

- Temperature : Maintain 4–25°C; >37°C promotes maleimide ring-opening. For protein conjugates, use a 20:1 molar excess of maleimide to thiol for >90% coupling efficiency .

- Quenching : Add excess β-mercaptoethanol post-reaction to terminate unreacted maleimide groups .

What purification methods are effective post-synthesis?

Q. Basic Research Focus

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) for polarity-based separation. Monitor fractions by TLC (Rf ~0.4 in ethyl acetate) .

- Recrystallization : Dissolve in hot ethanol (70°C), cool to −20°C for 12 h. Yield improves by 10–15% compared to column methods .

How to design organometallic complexes with this ligand for enhanced bioactivity?

Q. Advanced Research Focus

- Coordination Chemistry : The benzoate oxygen and maleimide carbonyl groups act as bidentate ligands. For tin(IV) complexes, Sn-O bond lengths (~2.1 Å) and tetrahedral geometry correlate with antifungal activity (e.g., MIC 12.5 µg/mL against Candida albicans) .

- Structure-Activity : Bulky substituents (e.g., n-butyltin) enhance lipid membrane penetration, increasing cytotoxicity (LD50 50–75 µg/mL in brine shrimp) .

How to validate computational models (e.g., DFT) against experimental data for this compound?

Q. Advanced Research Focus

- Vibrational Analysis : Compare DFT-calculated IR frequencies (scaled by 0.961) to experimental FT-IR. RMSD <10 cm⁻¹ indicates reliable models .

- Electronic Spectra : TD-DFT predictions of UV-Vis transitions (e.g., π→π* at 280 nm) should align within ±5 nm of experimental data .

What are the solubility challenges and how to address them in experimental setups?

Q. Basic Research Focus

- Solubility Profile : Poor aqueous solubility (<1 mg/mL). Use polar aprotic solvents (DMF, DMSO) for biological assays. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) .

- Surfactant Addition : 0.1% Tween-80 improves solubility in PBS (pH 7.4) by 3-fold via micelle encapsulation .

How to troubleshoot low reactivity in thiol-maleimide conjugation reactions?

Q. Advanced Research Focus

- Thiol Accessibility : Reduce disulfide bonds with TCEP (tris(2-carboxyethyl)phosphine) at 5 mM for 1 h pre-conjugation .

- Maleimide Stability : Avoid prolonged storage in aqueous buffers; prepare fresh solutions. Hydrolysis half-life is ~1 h at pH 7.4, 37°C .

- Competitive Reactions : Block amines (e.g., with NHS esters) to prevent nucleophilic attack on maleimide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.